Thp-peg12
Overview
Description
Thp-peg12, also known as tetrahydropyran-polyethylene glycol 12, is a polyethylene glycol-based linker. It contains a tetrahydropyran group, which is an alcohol protecting group that can be removed under acidic conditions. The hydrophilic polyethylene glycol spacer increases the water solubility properties of the compound .
Mechanism of Action
Target of Action
Thp-peg12, also known as Tetrahydropyran Polyethylene Glycol 12, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
this compound interacts with its targets through the process of ubiquitination. In the context of PROTACs, this compound serves as a bridge, connecting the E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. When this compound is used in the synthesis of PROTACs, it enables the selective degradation of specific target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTACs. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be influenced by the specific PROTAC in which it is incorporated. As a polyethylene glycol derivative, this compound is likely to enhance the water solubility of the compound, which could potentially improve its bioavailability .
Result of Action
The primary result of this compound’s action is the degradation of the target protein. This can lead to a variety of molecular and cellular effects, depending on the specific function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound and its ability to form linkages in the synthesis of PROTACs . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with this compound and affect its function .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Thp-peg12 are largely defined by its role as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . This compound, as a linker, plays a crucial role in connecting the E3 ligase ligand and the target protein ligand .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTACs, it is likely that its effects would be dependent on the stability and degradation of the PROTACs it forms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its size and chemical properties. As a component of PROTACs, it may be transported into cells via endocytosis or other mechanisms .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the properties of the PROTACs it forms . Depending on the target protein and the E3 ligase, this compound-containing PROTACs may be localized to different compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thp-peg12 is synthesized by linking tetrahydropyran groups to polyethylene glycol chains. The synthesis involves the protection of hydroxyl groups using tetrahydropyran, followed by the attachment of polyethylene glycol chains through etherification reactions. The reaction conditions typically involve the use of acidic catalysts to facilitate the formation of the ether bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification processes. The polyethylene glycol chains are reacted with tetrahydropyran under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Thp-peg12 undergoes various chemical reactions, including:
Oxidation: The tetrahydropyran group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The tetrahydropyran group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Thp-peg12 has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: this compound is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: The compound is used in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Hydroxy-dPEG12-TFP ester: This compound also contains a polyethylene glycol spacer but has a different functional group (TFP ester) for conjugation.
Methoxy polyethylene glycol: Similar to Thp-peg12, but with a methoxy group instead of tetrahydropyran.
Uniqueness
This compound is unique due to its tetrahydropyran group, which provides specific protective and reactive properties not found in other polyethylene glycol derivatives. This makes it particularly useful in applications requiring selective protection and modification of hydroxyl groups .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLJOOQPRMPXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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